An In-Depth Technical Guide to 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride: Properties, Synthesis, and Inferred Biological Profile
An In-Depth Technical Guide to 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride: Properties, Synthesis, and Inferred Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (CAS No. 1220033-10-2), a substituted piperidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide integrates foundational chemical principles with data from structurally analogous compounds to present a robust profile. The following sections detail the physicochemical properties, a proposed synthetic route based on the Williamson ether synthesis, and an inferred pharmacological profile, highlighting its potential as a modulator of central nervous system targets. This document is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.
Introduction and Molecular Overview
3-((4-Chlorobenzyl)oxy)piperidine hydrochloride belongs to the class of 3-alkoxypiperidines, a structural motif present in a variety of biologically active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile anchor for interacting with diverse biological targets. The incorporation of a 4-chlorobenzyl ether moiety at the 3-position of the piperidine ring introduces specific steric and electronic features that are anticipated to modulate its biological activity. The hydrochloride salt form is utilized to enhance aqueous solubility and stability, a common practice in the development of amine-containing pharmaceuticals. While extensive research on this particular molecule has not been published, analysis of related 3-benzyloxypiperidine derivatives suggests potential interactions with central nervous system (CNS) receptors.
Physicochemical and Basic Properties
| Property | Value (Known/Inferred) | Data Source/Rationale |
| CAS Number | 1220033-10-2 | Known[1][2][3] |
| Molecular Formula | C₁₂H₁₇Cl₂NO | Known[2] |
| Molecular Weight | 262.18 g/mol | Known[3] |
| Appearance | White to off-white solid (Inferred) | Based on the common appearance of similar hydrochloride salts of organic amines. |
| Melting Point (°C) | >200 (Inferred) | Inferred from the melting point of piperidine hydrochloride (245-248 °C) and the crystalline nature of salts.[4] |
| Solubility | Soluble in water and lower alcohols (Inferred) | The hydrochloride salt form generally confers aqueous solubility. |
| pKa (Piperidine N) | 8.5 - 9.5 (Inferred) | Estimated based on the pKa of similar piperidine derivatives. |
| Stability | Stable under standard laboratory conditions (Inferred) | The ether linkage and aromatic chloride are generally stable functional groups. |
Synthesis and Characterization
The most logical and established method for the synthesis of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is the Williamson ether synthesis, followed by salt formation. This approach offers high yields and utilizes readily available starting materials.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
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N-Protection of 3-Hydroxypiperidine: To prevent the secondary amine of 3-hydroxypiperidine from interfering in the subsequent etherification step, it is first protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.
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Williamson Ether Synthesis: The protected 3-hydroxypiperidine is then reacted with 4-chlorobenzyl chloride (or bromide) in the presence of a strong base to form the ether linkage.
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Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which concurrently forms the desired hydrochloride salt.
Caption: Proposed synthetic workflow for 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride.
Detailed Experimental Protocol (Self-Validating)
Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate
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To a stirred solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add triethylamine (Et₃N, 1.2 eq).
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.
Step 2: Synthesis of tert-butyl 3-((4-chlorobenzyl)oxy)piperidine-1-carboxylate
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To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Validation Checkpoint: The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.
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Add 4-chlorobenzyl chloride (1.2 eq) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting alcohol.
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Step 3: Synthesis of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride
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Dissolve the purified tert-butyl 3-((4-chlorobenzyl)oxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.
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Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (e.g., 2 M) (3-5 eq) dropwise at 0 °C.
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Validation Checkpoint: A precipitate should form upon addition of the acid.
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Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
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Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride as a solid.
Expected Analytical Characterization
While specific spectra for the title compound are not available, the following characteristics can be anticipated based on its structure and data from analogous compounds:
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¹H NMR:
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Aromatic Protons: Two doublets in the range of δ 7.2-7.4 ppm, corresponding to the four protons of the para-substituted chlorobenzyl group.
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Benzyl CH₂: A singlet around δ 4.5 ppm.
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Piperidine Protons: A series of multiplets between δ 1.5-3.5 ppm. The proton on the carbon bearing the ether linkage (C3-H) would be expected to appear as a multiplet around δ 3.6-3.8 ppm. The protons adjacent to the nitrogen will show characteristic shifts.
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¹³C NMR:
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Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm), including the carbon attached to the chlorine atom.
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Benzyl CH₂: A signal around δ 70-72 ppm.
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Piperidine Carbons: Signals in the aliphatic region, with the carbon bearing the ether oxygen (C3) expected around δ 75-80 ppm, and the carbons adjacent to the nitrogen (C2, C6) around δ 45-55 ppm.
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Infrared (IR) Spectroscopy:
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N-H stretch (salt): A broad band in the region of 2500-3000 cm⁻¹.
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C-O-C stretch (ether): A strong band around 1080-1150 cm⁻¹.
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C-Cl stretch: A band in the region of 1015-1090 cm⁻¹.
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Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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The mass spectrum (ESI+) would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₂H₁₇ClNO⁺. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
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Inferred Pharmacological Profile and Mechanism of Action
Direct pharmacological data for 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is not available. However, research on the broader class of 3- and 4-benzyloxypiperidine derivatives has identified them as potent and selective antagonists of the dopamine D4 receptor (D4R).[5] This suggests a high probability that the title compound will also exhibit activity at this receptor.
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the limbic system of the brain. It is implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease. Antagonism of the D4 receptor is a therapeutic strategy being explored for these conditions.
Postulated Mechanism of Action: D4 Receptor Antagonism
As a D4 receptor antagonist, 3-((4-Chlorobenzyl)oxy)piperidine would bind to the receptor but not activate it, thereby blocking the binding and subsequent signaling of the endogenous ligand, dopamine. This would lead to a downstream modulation of second messenger systems, such as adenylyl cyclase.
Caption: Inferred mechanism of action via Dopamine D4 receptor antagonism.
Potential Applications and Future Research Directions
Based on its structural similarity to known dopamine D4 receptor antagonists, 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride represents a lead compound for the development of novel therapeutics for CNS disorders. Future research should focus on:
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Definitive Synthesis and Characterization: The proposed synthetic route should be carried out to obtain a pure sample of the compound, and its physicochemical and spectroscopic properties should be fully characterized.
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In Vitro Pharmacological Profiling: The compound should be screened against a panel of CNS receptors, with a primary focus on dopamine receptor subtypes, to confirm its binding affinity and functional activity (agonist vs. antagonist).
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the chlorobenzyl and piperidine moieties would help in optimizing potency and selectivity.
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In Vivo Efficacy Studies: If promising in vitro activity is confirmed, the compound should be evaluated in animal models of relevant CNS disorders.
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Pharmacokinetic and Toxicological Evaluation: Assessment of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles is crucial for its further development as a drug candidate.
Conclusion
3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a molecule with a high potential for biological activity, particularly within the central nervous system. While direct experimental data is currently lacking, this technical guide provides a solid foundation for future research by outlining its inferred properties, a plausible synthetic route, and a likely pharmacological target. The insights presented here, derived from a comprehensive analysis of its structural components and related compounds, should empower researchers to unlock the therapeutic potential of this and similar chemical entities.
References
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Newton, A. S., et al. (2017). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Medicinal Chemistry Letters, 8(11), 1173-1178. [Link]
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Reagentia. 3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride (CAS/ID No. 1220033-10-2). [Link]

